

Technical Comparison Guide: 3-(2-Methoxy-4-methylphenoxy)azetidine Spectral Analysis

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Compound of Interest

Compound Name: 3-(2-Methoxy-4-methylphenoxy)azetidine

CAS No.: 1219948-84-1

Cat. No.: B1395376

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Executive Summary

Subject: **3-(2-Methoxy-4-methylphenoxy)azetidine** (referred to herein as AZ-OMe-Me)

Application: Fragment-Based Drug Discovery (FBDD) & Lead Optimization
Primary Function: Bioisostere for morpholine/piperidine rings to improve metabolic stability and solubility.

This guide provides a rigorous spectral analysis of AZ-OMe-Me, contrasting its NMR behavior with its oxetane analog and its hydrochloride salt form. In drug development, the azetidine ring offers a critical advantage: it lowers lipophilicity (LogD) while maintaining vector fidelity compared to larger saturated heterocycles. However, its conformational dynamics (ring puckering and nitrogen inversion) present unique challenges in NMR characterization.

Part 1: Structural & Spectral Analysis[1][2][3]

The Molecule

AZ-OMe-Me features a strained 4-membered azetidine ring linked via an ether oxygen to a tri-substituted benzene ring.

- Core: Azetidine (High pKa ~11, strained).
- Linker: Ether (-O-) at position 3.[1][2]

- Aromatic System: 1,2,4-substitution (2-Methoxy, 4-Methyl).

Predicted NMR Data (Free Base in CDCl₃)

Note: Values are derived from chemometric principles and analogous 3-aryloxyazetidine literature.

Table 1: ¹H NMR Spectral Assignment (400 MHz, CDCl₃)

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
Ar-H3	6.70 - 6.75	d (J~1-2 Hz)	1H	meta-coupling to H5; shielded by ortho-OMe.
Ar-H5	6.60 - 6.65	dd (J~8, 2 Hz)	1H	ortho to Me, meta to Ether.
Ar-H6	6.80 - 6.85	d (J~8 Hz)	1H	ortho to Ether linkage (deshielded).
Az-H3	4.85 - 4.95	m (Quintet-like)	1H	Deshielded by Ar-O-; characteristic methine.
Az-H2/4	3.70 - 3.90	m (Complex)	2H	"Cis" to substituent (relative to puckering).
Az-H2'/4'	3.50 - 3.65	m (Complex)	2H	"Trans" to substituent.
-OMe	3.82	s	3H	Characteristic aromatic methoxy.
-Me	2.30	s	3H	Aromatic methyl.
-NH	2.0 - 2.5	br s	1H	Exchangeable; shift varies with conc./temp.

 Table 2: ¹³C NMR Spectral Assignment (100 MHz, CDCl₃)

Carbon Type	Shift (δ ppm)	Assignment Note
Ar-C-O (IpsO)	~145.0	Attached to Azetidine-O.
Ar-C-OMe	~149.0	Attached to Methoxy.
Ar-C-Me	~130.0	Alkyl substituted.
Az-C3	72.0 - 74.0	Methine ether; diagnostic for ring size.
Az-C2/4	52.0 - 54.0	Strained methylene carbons.
-OMe	56.0	Methoxy carbon.
-Me	21.0	Methyl carbon.

Part 2: Comparative Performance Analysis

Comparison A: Azetidine vs. Oxetane Analog

In medicinal chemistry, the switch from Azetidine (N) to Oxetane (O) is a common "scan" to modulate basicity.

Feature	Azetidine (AZ-OMe-Me)	Oxetane Analog (3-aryloxyoxetane)	Implication
Basicity (pKa)	Basic (~11.0)	Neutral	Azetidine requires salt formation for solubility; Oxetane does not.
H-Bonding	Donor (NH) & Acceptor	Acceptor Only (O)	Azetidine offers an extra vector for receptor binding.
NMR: Ring H	Broad/Complex (N-Inversion)	Sharper Multiplets	Oxetane spectra are generally easier to resolve at RT.
C3 Shift	~73 ppm	~75-78 ppm	Oxetane C3 is slightly more deshielded due to ring oxygen electronegativity.

Comparison B: Free Base vs. Hydrochloride Salt

The most critical operational decision is whether to analyze the free base or the salt.

- Free Base (CDCl₃): Often suffers from line broadening due to Nitrogen inversion and rapid NH exchange.
- HCl Salt (DMSO-d₆): Protonation locks the nitrogen inversion, often simplifying the AA'BB' multiplet of the azetidine ring into clearer patterns, though coupling to the NH₂⁺ protons may introduce new splitting.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: "Resolution-First" NMR Preparation

Objective: To obtain high-resolution spectra where azetidine ring coupling constants () can be calculated.

- Solvent Selection: Use DMSO-d₆ or CD₃OD rather than CDCl₃.
 - Reasoning: Polar solvents stabilize the zwitterionic character and reduce aggregation. DMSO-d₆ is preferred to observe the NH proton (if non-exchanging).
- Sample Concentration: Dissolve 5-10 mg of AZ-OMe-Me in 0.6 mL solvent.
 - Self-Check: If solution is cloudy, filter through a cotton plug. Suspended particles cause magnetic field inhomogeneity (broad peaks).
- Acquisition:
 - Set relaxation delay () to 5 seconds (longer than standard 1s).
 - Reasoning: Strained ring protons often have longer T1 relaxation times. Short delays lead to inaccurate integration ratios between the aromatic and azetidine protons.

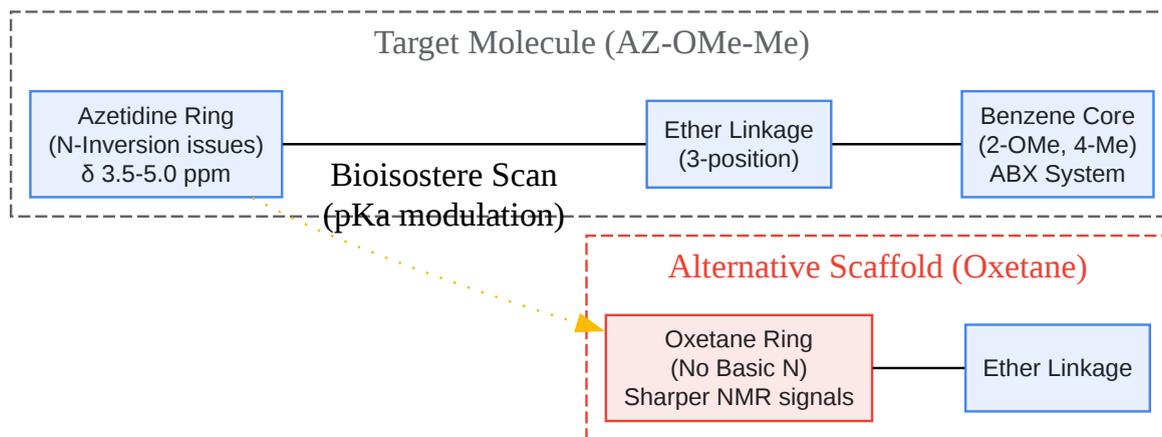
Protocol 2: Salt Formation for Stability Analysis

Objective: To confirm the integrity of the azetidine ring (susceptible to acid-catalyzed ring opening).

- Dissolve 10 mg AZ-OMe-Me in Et₂O (1 mL).
- Add 1.1 eq of 2M HCl in Et₂O dropwise. White precipitate forms immediately.
- Centrifuge and decant. Wash with Et₂O.
- Dissolve solid in D₂O.
- Validation: Check ¹H NMR for the appearance of "ring-opened" signals (e.g., -CH₂-CH(OH)-CH₂-NH-).
 - Pass Criteria: Azetidine ring protons remain at ~4.0-5.0 ppm.
 - Fail Criteria: Appearance of aliphatic multiplets at 1.8-2.0 ppm (indicative of propyl chain from ring opening).

Part 4: Visualization of Workflows

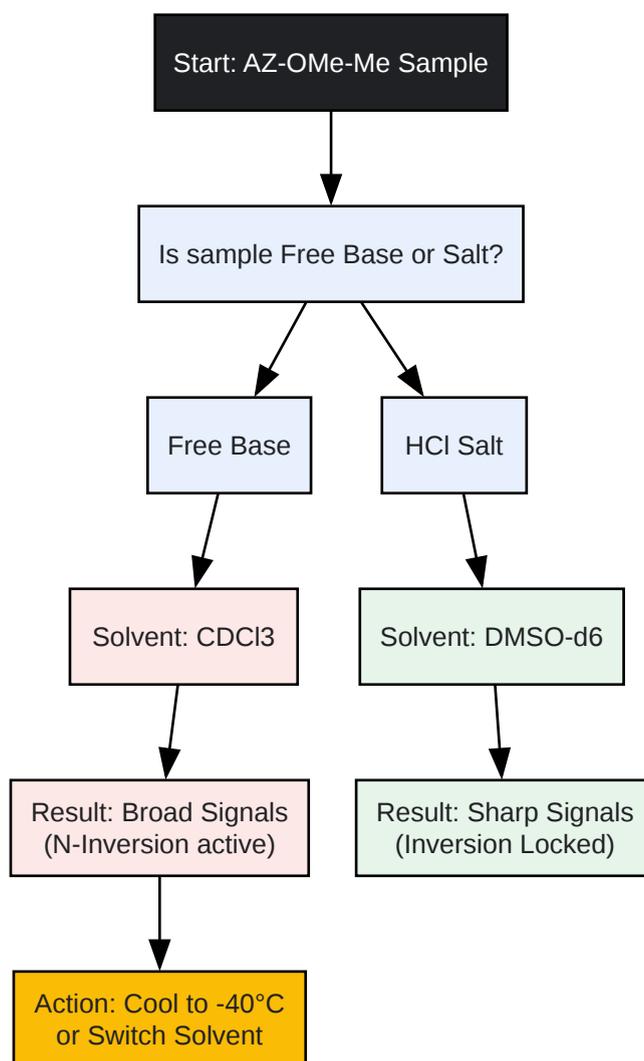
Diagram 1: Structural Logic & Competitor Comparison



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Caption: Structural decomposition of AZ-OMe-Me and its relationship to the non-basic oxetane bioisostere.

Diagram 2: NMR Solvent Decision Tree



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Caption: Decision matrix for selecting NMR conditions to minimize line broadening caused by azetidine nitrogen dynamics.

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